3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one
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Overview
Description
3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPQ or EMD-1214063 and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one is not fully understood. However, it has been found to inhibit the activity of a protein called integrin-linked kinase (ILK). This protein is involved in various cellular processes, including cell adhesion, migration, and survival. Inhibition of ILK activity by 3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Biochemical and Physiological Effects:
3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce inflammation and fibrosis in various tissues, including the heart, lungs, and liver.
Advantages And Limitations For Lab Experiments
3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. This compound has also been found to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one. One direction is the further investigation of its potential applications in the treatment of cardiovascular diseases, including heart failure. Another direction is the study of its effects on other cellular processes, such as cell survival and differentiation. Additionally, the development of more potent and selective ILK inhibitors based on the structure of 3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one could lead to the development of new treatments for various diseases.
Synthesis Methods
3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one can be synthesized through a multi-step process. The first step involves the synthesis of 4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carboxylic acid, which is then converted to 4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl) acetic acid. This compound is then coupled with 2-(2-Aminoethyl)benzoic acid to form 3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one.
Scientific Research Applications
3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, including heart failure.
properties
IUPAC Name |
3-[2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-29-17-10-14(6-7-21-17)25-9-8-23(12-19(25)27)18(26)11-24-13-22-16-5-3-2-4-15(16)20(24)28/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUWZRUUVQDMBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
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